molecular formula C14H12N2O B13019504 Phenol, 2-(1-methyl-1H-benzimidazol-2-yl)- CAS No. 2219-12-7

Phenol, 2-(1-methyl-1H-benzimidazol-2-yl)-

Cat. No.: B13019504
CAS No.: 2219-12-7
M. Wt: 224.26 g/mol
InChI Key: DBUIKLZNAQEAEE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol is a heterocyclic compound that features a benzimidazole ring fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)phenol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)phenol involves its interaction with various molecular targets. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. The phenol group can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Lacks the phenol group, making it less versatile in hydrogen bonding interactions.

    2-(1H-Benzimidazol-2-yl)phenol: Similar structure but without the methyl group, affecting its steric and electronic properties.

    1-Methyl-2-phenylbenzimidazole: Lacks the phenol group, limiting its applications in certain chemical reactions.

Uniqueness: 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol stands out due to the presence of both the phenol and methyl groups, which enhance its chemical reactivity and binding properties. This unique combination makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2219-12-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)phenol

InChI

InChI=1S/C14H12N2O/c1-16-12-8-4-3-7-11(12)15-14(16)10-6-2-5-9-13(10)17/h2-9,17H,1H3

InChI Key

DBUIKLZNAQEAEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3O

Origin of Product

United States

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